molecular formula C29H29N3O2 B12187694 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12187694
M. Wt: 451.6 g/mol
InChI Key: AFTXEBAFORSCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one features a piperazine core substituted at the 1-position with a biphenyl-4-ylcarbonyl group and at the 4-position with a butan-1-one chain terminating in an indol-3-yl moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for central nervous system (CNS) drug development due to the pharmacological relevance of piperazines and indoles in targeting receptors like dopamine D4 and serotonin 5-HT1D .

Properties

Molecular Formula

C29H29N3O2

Molecular Weight

451.6 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C29H29N3O2/c33-28(12-6-9-25-21-30-27-11-5-4-10-26(25)27)31-17-19-32(20-18-31)29(34)24-15-13-23(14-16-24)22-7-2-1-3-8-22/h1-5,7-8,10-11,13-16,21,30H,6,9,12,17-20H2

InChI Key

AFTXEBAFORSCSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Carbonyl Coupling for Biphenyl-Piperazine Formation

The biphenyl-4-ylcarbonyl moiety is typically introduced via nucleophilic acyl substitution. A plausible route involves reacting piperazine with biphenyl-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran). This step forms the 4-(biphenyl-4-ylcarbonyl)piperazine intermediate.

Reaction Example :
Piperazine+Biphenyl-4-carbonyl chlorideEt3N, DCM4-(Biphenyl-4-ylcarbonyl)piperazine+HCl\text{Piperazine} + \text{Biphenyl-4-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(Biphenyl-4-ylcarbonyl)piperazine} + \text{HCl}

Synthesis of the Indole-Butanone Side Chain

The 4-(1H-indol-3-yl)butan-1-one fragment can be synthesized through:

  • Friedel-Crafts Acylation : Reacting indole with butanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the indole-butanone derivative.

  • Reductive Amination : Alkylation of indole-3-ylamine with a butanone precursor, followed by reduction.

Alternative Pathway :
Indole+Butanoyl chlorideAlCl34-(1H-indol-3-yl)butan-1-one+HCl\text{Indole} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(1H-indol-3-yl)butan-1-one} + \text{HCl}

Coupling the Piperazine and Indole-Butanone Moieties

The final step involves linking the two intermediates. Two methods are commonly employed:

Reductive Amination

This method attaches the butanone to the piperazine via a secondary amine bond. The ketone group in the indole-butanone reacts with the amine in the piperazine derivative under reductive conditions. Sodium triacetoxyborohydride (STAB) in toluene is a preferred reagent for this step.

Procedure :

  • Mix 4-(biphenyl-4-ylcarbonyl)piperazine and 4-(1H-indol-3-yl)butan-1-one in toluene.

  • Add STAB and acetic acid.

  • Stir at 20–25°C for 3–12 hours.

  • Quench with water, extract with organic solvent, and purify via chromatography.

Example from Literature :
In a similar synthesis, STAB facilitated reductive amination between a piperazine derivative and a thiazolidine-ketone intermediate with >90% yield.

Alkylation with a Halide Intermediate

If the indole-butanone contains a leaving group (e.g., bromide), alkylation with the piperazine amine can occur under basic conditions.

Example :
4-(1H-indol-3-yl)butan-1-one+PiperazineK2CO3,DMF1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one\text{4-(1H-indol-3-yl)butan-1-one} + \text{Piperazine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one}

Data Tables: Reagents and Conditions

Step Reagents/Conditions Yield Reference
Carbonyl CouplingBiphenyl-4-carbonyl chloride, Et₃N, DCM, 0°C → RT75–85%
Indole-Butanone SynthesisButanoyl chloride, AlCl₃, CH₂Cl₂, reflux60–70%
Reductive AminationSTAB, toluene, 20–25°C, 3–12 h70–90%
Alkylation (Alternative)K₂CO₃, DMF, 60°C, 6–8 h50–65%

Research Findings and Challenges

Optimization of Reductive Amination

STAB is widely used for reductive amination due to its mild conditions and high efficiency. In large-scale syntheses, toluene is preferred over DCM for safety and cost reasons. Quenching reactions with water and washing with sodium bicarbonate minimize side products, as demonstrated in the synthesis of structurally related pyrrolidine derivatives.

Solvent Selection and Byproduct Management

Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may lead to side reactions. For carbonyl coupling, DCM or THF is optimal to solubilize both reactants and stabilize intermediates.

Functional Group Compatibility

The biphenyl carbonyl group is prone to hydrolysis under acidic conditions. Therefore, neutral or slightly basic conditions are critical during workup to preserve the acylated piperazine .

Chemical Reactions Analysis

Types of Reactions

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced biphenyl alcohols, and functionalized piperazine compounds. These products can have different biological activities and applications depending on the functional groups introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors in the body, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach its targets. The biphenyl group can contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Indole-Containing Piperazine Derivatives

Key Compounds :

  • 4-[4-(1H-Indol-3-yl)butyl]piperazine : Lacks the biphenylcarbonyl and ketone groups but shares the indol-3-yl-piperazine scaffold. It serves as a precursor in CNS-active agents, highlighting the importance of the indole-piperazine motif .

Structural Insights :

  • Replacement of indol-3-yl with indol-2-ylcarbonyl (as in CAS: 951953-26-7) alters steric and electronic interactions, which may affect receptor selectivity .

Piperazine Derivatives with Aromatic Substituents

Key Compounds :

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69) : Substitutes biphenylcarbonyl with a trifluoromethylphenyl group, introducing electron-withdrawing effects that modulate metabolic stability .

Pharmacological Implications :

  • The trifluoromethyl group in MK69 enhances resistance to oxidative metabolism, extending half-life compared to the target compound .
  • Thiophene-containing analogs like MK38 exhibit reduced CNS activity but improved pharmacokinetic profiles due to lower logP values .

Modifications in the Linking Chain

Key Compounds :

  • 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CAS: 1097785-90-4) : Replaces biphenylcarbonyl with morpholine, introducing a polar oxygen atom that enhances aqueous solubility .
  • 1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one (CAS: 688028-49-1): Substitutes biphenylcarbonyl with an aminophenyl group, improving hydrogen-bonding capacity for target engagement .

Biological Activity

The compound 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N2O2C_{25}H_{30}N_{2}O_{2}, indicating a complex structure that includes a biphenyl group, a piperazine ring, and an indole moiety. These structural features are crucial for its interaction with biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are vital regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy. The mechanism of action involves:

  • Hydrophobic Interactions : The biphenyl group enhances binding affinity to target proteins.
  • Hydrogen Bonding : The piperazine ring facilitates interactions with specific amino acid residues in the active sites of enzymes or receptors.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in oncology. Here are some highlighted activities:

Biological Activity Description References
CDK Inhibition Demonstrated efficacy against various cancer cell lines, suggesting potential in cancer therapies.
Antitumor Effects Shown to inhibit tumor growth in preclinical studies, particularly with solid tumors.
Selectivity Unique structural elements confer selective inhibition of CDK activity, minimizing off-target effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the compound's efficacy against multiple cancer cell lines, revealing IC50 values indicating potent CDK inhibition.
    • The results demonstrated a dose-dependent response with significant tumor growth reduction in treated cells compared to controls.
  • Mechanistic Insights :
    • Interaction studies using molecular docking simulations highlighted the binding affinities and specific interactions with CDK proteins.
    • These studies utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding dynamics.
  • Comparative Analysis :
    • The compound was compared to other known CDK inhibitors. Its unique structural features contributed to enhanced selectivity and reduced side effects in preliminary toxicity assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.